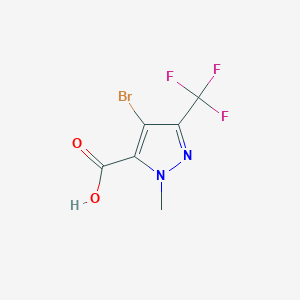

(S)-2-Methyl-CBS-oxazaborolidine

概要

説明

Synthesis Analysis

The synthesis of oxazaborolidines involves the reaction of lithium aryl borohydrides with salts of beta-amino alcohols, providing a route to N-methyl oxazaborolidine cations. These compounds are potent chiral Lewis acids effective in catalyzing cycloaddition reactions with high enantioselectivity (Canales & Corey, 2008). Furthermore, the application of CBS-oxazaborolidine catalysts in enantioselective additions underlines their versatility and efficiency without the need for activation by strong acids (Shi et al., 2023).

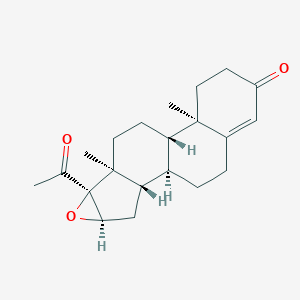

Molecular Structure Analysis

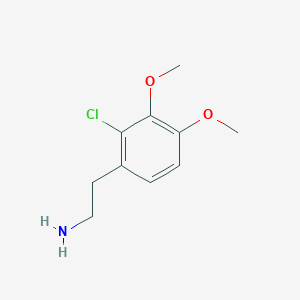

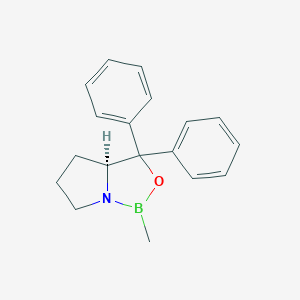

The molecular structure of oxazaborolidines, including (S)-2-Methyl-CBS-oxazaborolidine, is characterized by their oxazaborolidine framework, which plays a crucial role in their catalytic activity. Structural studies through NMR, X-ray, and quantum chemistry methods have elucidated the configurations that contribute to their high enantioselectivity (Tlahuextl et al., 2005).

Chemical Reactions and Properties

Oxazaborolidines catalyze various reactions, including the enantioselective borane reduction of ketones and asymmetric Diels-Alder reactions, demonstrating their broad applicability and high selectivity. Notably, (S)-2-Methyl-CBS-oxazaborolidine facilitates the reduction of ketones to chiral secondary alcohols with excellent enantioselectivities (Corey et al., 1987).

Physical Properties Analysis

The physical properties, such as stability and ease of preparation, contribute significantly to the practical application of these catalysts. For example, B-methylated oxazaborolidines can be stored and handled under ambient conditions, enhancing their usability in various synthetic procedures (Corey et al., 1987).

Chemical Properties Analysis

The chemical properties of (S)-2-Methyl-CBS-oxazaborolidine, such as reactivity, selectivity, and catalytic efficiency, are central to its application in asymmetric synthesis. Quantum chemical modeling has provided insights into the stereoselectivity of oxazaborolidine-catalyzed reductions, revealing the origins of their high enantioselectivity (Alagona et al., 2003).

科学的研究の応用

Stable and Easily Prepared Catalyst for Enantioselective Reduction of Ketones : A modified version of (S)-2-Methyl-CBS-oxazaborolidine, identified as B-methylated oxazaborolidine 2, is noted for its improved practicality due to its stability and ease of preparation. It is used in multistep syntheses to produce chiral alcohols with high enantioselectivity and yields. This form of the catalyst is less sensitive to air and moisture compared to its predecessors, making it more convenient for practical applications (Corey et al., 1987).

In Situ Generation of Oxazaborolidine Catalysts : Oxazaborolidine catalysts are traditionally prepared prior to the reduction process, but the in situ generation of these catalysts from chiral lactam alcohols has been found to be more reliable and practical. This method is applicable to a wide variety of ketones and offers a predictable absolute stereochemistry and high enantioselectivity, addressing the issue of catalyst aging and loss of reproducibility (Kawanami & Yanagita, 2018).

Enantioselective Borane Reduction Catalyzed by Tricyclic Oxazaborolidines : Novel tricyclic oxazaborolidines have been synthesized and used in the asymmetric borane reduction of ketones. These catalysts, especially the B-alkoxy bridged derivatives, have demonstrated excellent enantioselectivities comparable to the standard CBS catalyst and have expanded the scope of substrates amenable to such reductions (Kaldun et al., 2016).

Quantum Mechanical Study on Stereoselectivity : A quantum mechanical study has been conducted on the stereoselectivity of oxazaborolidine-catalyzed reductions, aiming to elucidate the origins of enantioselectivity in such reactions. This research provides deeper insight into the reaction mechanism and factors influencing the high selectivity observed with these catalysts (Alagona et al., 2003).

Synthesis of Optically Active Compounds : The synthesis of optically active compounds, particularly 2-amino-1-arylethanols, has been performed using (S)-2-Methyl-CBS-oxazaborolidine. These compounds are critical in the production of chiral drugs, such as α- or β-adrenergic blockers and agonists, highlighting the pharmaceutical applications of this catalyst (Cho & Shin, 2004).

Fluorous CBS Methodology for Asymmetric Reduction : A fluorous variant of the CBS methodology has been developed, which allows for the efficient and enantioselective reduction of ketones and easy recovery and recycling of the catalyst. This advancement improves the sustainability and practicality of using (S)-2-Methyl-CBS-oxazaborolidine in various synthetic processes (Dalicsek et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAFJQFKBASMU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370458 | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methyl-CBS-oxazaborolidine | |

CAS RN |

112022-81-8 | |

| Record name | (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-2-Methyl-CBS-oxazaborolidine contribute to stereoselective synthesis, particularly in the context of the provided research papers?

A1: (S)-2-Methyl-CBS-oxazaborolidine acts as a chiral catalyst in the presence of borane, facilitating the enantioselective reduction of ketones. This means it guides the reaction to preferentially form one enantiomer over the other.

- Example 1: In the synthesis of (2R,3R,4R)-2-acetamido-3,4-dihydroxypiperidine ("XylNAc-isofagomine") [], (S)-2-Methyl-CBS-oxazaborolidine enables a crucial enantioselective reduction step, ultimately influencing the final stereochemistry of the target molecule.

- Example 2: The synthesis of threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-propan-1-ol [] highlights the catalyst's selectivity. Even though the reaction favors the erythro enantiomer inherently, using (S)-2-Methyl-CBS-oxazaborolidine with BH3 shifts the ratio towards a 10:90 erythro:threo mixture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

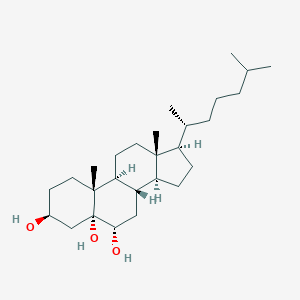

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)